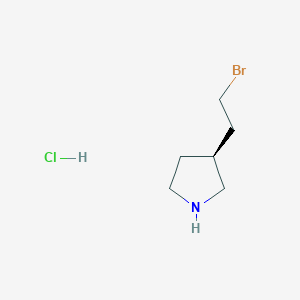
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the bromination of an ethyl group attached to a pyrrolidine ring. One common method is the reaction of (S)-3-(2-hydroxyethyl)pyrrolidine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding (S)-3-ethylpyrrolidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (S)-3-ethylpyrrolidine.
Applications De Recherche Scientifique
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-(2-bromoethyl)pyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in the synthesis of a wide range of chemical compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(S)-3-(2-fluoroethyl)pyrrolidine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(2-bromoethyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This property makes it more reactive compared to its chloro, iodo, and fluoro counterparts. Additionally, the chiral nature of the compound adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C6H13BrClN |
|---|---|
Poids moléculaire |
214.53 g/mol |
Nom IUPAC |
(3S)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
Clé InChI |
QOUAIQDKSWDOAY-FYZOBXCZSA-N |
SMILES isomérique |
C1CNC[C@@H]1CCBr.Cl |
SMILES canonique |
C1CNCC1CCBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


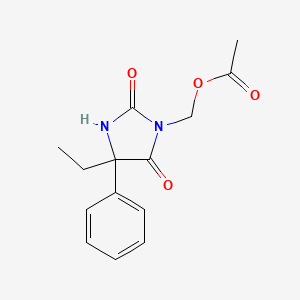
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
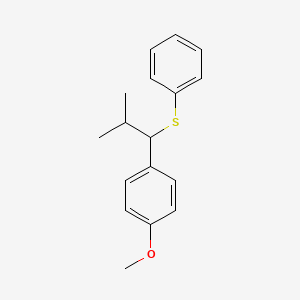


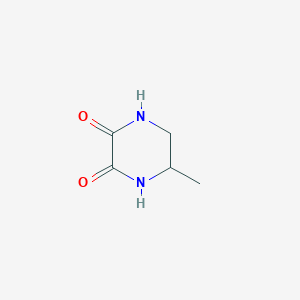

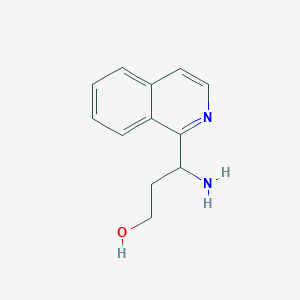
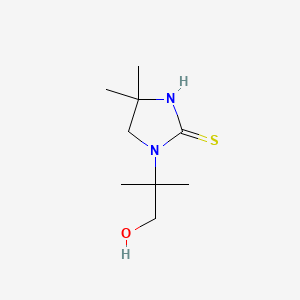

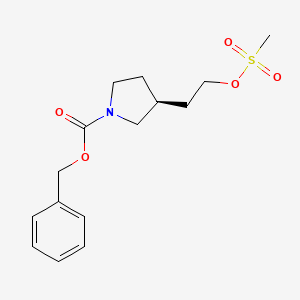
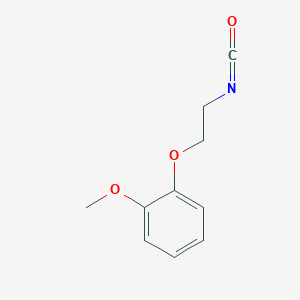
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
![3-Bromo-2-nitrothieno[2,3-b]pyridine](/img/structure/B13950277.png)
